3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(thiadiazol-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c14-11-8(9-6-16-13-12-9)5-7-3-1-2-4-10(7)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLQMFYEOTBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 1,2,3 Thiadiazol 4 Yl 2h Chromen 2 One Derivatives
Established Synthetic Pathways for Thiadiazolyl Coumarin (B35378) Hybrid Structures
Traditional synthetic routes to thiadiazolyl coumarin hybrids often involve multi-step sequences that rely on classical condensation and cyclization reactions. These methods have been foundational in providing access to a wide array of derivatives for further study.
Condensation Reactions in Thiadiazole Annulation
Condensation reactions are pivotal in the assembly of the core thiadiazolyl coumarin structure. A common strategy involves the Pechmann condensation to construct the coumarin ring, which can then be functionalized for the subsequent attachment of the thiadiazole moiety. nih.govsciensage.info The Knoevenagel condensation is another key reaction, typically used to form the coumarin-3-carboxylate precursor from salicylaldehydes and active methylene (B1212753) compounds. sciensage.infonih.govmdpi.com This precursor is then elaborated to introduce the thiadiazole ring. For instance, coumarin-3-carboxylic acids can be converted to their corresponding thiosemicarbazides, which then undergo cyclization to form the desired 1,3,4-thiadiazole (B1197879) ring.
Another approach begins with a 3-acetylcoumarin derivative. This starting material can be reacted with thiosemicarbazide to form a thiosemicarbazone, a key intermediate for building the thiazole or thiadiazole ring. nih.govijprajournal.com For example, 3-acetyl-2H-chromen-2-one can be refluxed with thiosemicarbazide in ethanol to yield 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide. nih.gov This intermediate can then be reacted with various reagents to form the final heterocyclic system.
Cyclization Processes for 1,2,3-Thiadiazole (B1210528) Moiety Formation
The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target compounds. The Hurd-Mori reaction is a classical and widely used method for this transformation. mdpi.com This reaction involves the cyclization of hydrazones derived from ketones or aldehydes with thionyl chloride. mdpi.com Specifically, ketones with alkyl or aryl substituents are treated with semicarbazide to form semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.com
An improved Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by tetrabutylammonium iodide (TBAI) under metal-free conditions. organic-chemistry.org This method offers a more practical and facile route to substituted aryl 1,2,3-thiadiazoles. organic-chemistry.org Another variation utilizes the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, providing a highly efficient and environmentally friendly process. organic-chemistry.org
Functional Group Transformations and Derivatization Strategies on the Coumarin and Thiadiazole Scaffolds
Once the core 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one structure is assembled, further derivatization can be achieved through various functional group transformations on both the coumarin and thiadiazole rings. These modifications are crucial for exploring structure-activity relationships and fine-tuning the properties of the final compounds.
On the coumarin scaffold, substitutions on the benzene ring can be introduced starting from substituted phenols in the initial Pechmann condensation. nih.gov The 3-position of the coumarin ring is a common site for modification. For example, 3-acetylcoumarin can be brominated to 3-(2-bromoacetyl)-2H-chromen-2-one, a versatile intermediate for further reactions. ijprajournal.comresearchgate.net This bromoacetyl derivative can be condensed with various nucleophiles, such as thiourea or substituted thiosemicarbazides, to introduce different heterocyclic systems at the 3-position. researchgate.net
On the thiadiazole ring, substitutions can be introduced by using appropriately substituted starting materials in the cyclization step. For instance, in the Hurd-Mori reaction, the choice of the initial ketone or aldehyde determines the substitution pattern on the resulting 1,2,3-thiadiazole. mdpi.com Additionally, functional groups on the thiadiazole ring can be further modified. For example, a carboxylate group can be converted to an acetanilide derivative, which can then be reacted with isothiocyanates to introduce further complexity. mdpi.com
Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of complex molecules like this compound derivatives, leading to the adoption of techniques such as ultrasound-assisted synthesis and multi-component reactions. eurekalert.orgeurekaselect.com
Ultrasound-Assisted Synthesis Methodologies
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. kjscollege.commdpi.com The synthesis of thiadiazolyl coumarin derivatives has benefited significantly from this technology.
For example, the one-pot reaction of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide with hydrazonoyl halides in the presence of triethylamine can be efficiently carried out under ultrasonic irradiation to produce 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones in good yields. nih.govsemanticscholar.org This method offers a rapid and convenient route to these compounds. nih.gov Similarly, the synthesis of 1,3,4-thiadiazole derivatives linked to a coumarin scaffold has been successfully achieved using ultrasound irradiation in a three-component reaction. nih.gov
The application of ultrasound not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. eurekalert.org
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov They provide a powerful strategy for the rapid generation of molecular diversity.
A notable example is the one-pot, three-component synthesis of 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives. This reaction involves the condensation of chalcones, thiosemicarbazide, and 3-(2-bromoacetyl) coumarins in the presence of aqueous sodium hydroxide in refluxing ethanol. researchgate.net This approach allows for the efficient construction of complex molecular architectures in a single step.
Another three-component synthesis involves the reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and various hydrazonoyl halides under ultrasonic irradiation to yield 3-thiazolyl coumarin derivatives. nih.govfrontiersin.org This method has been further functionalized to synthesize new 1,3,4-thiadiazole derivatives. nih.gov The use of MCRs, particularly when combined with green techniques like ultrasound irradiation, represents a significant advancement in the synthesis of structurally diverse this compound libraries for various applications.
Below is a table summarizing some of the synthesized this compound derivatives and related structures.
| Compound Name | Starting Materials | Synthetic Method | Reference |
|---|---|---|---|
| 3-[1-(2-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-one | 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide, Hydrazonoyl halide | Ultrasound-assisted one-pot reaction | nih.gov |
| 6-Methyl-3-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one | 3-Acetyl-6-methyl-2H-chromen-2-one, Thiosemicarbazide, Hydrazonoyl halide | Ultrasound-assisted three-component reaction | nih.gov |
| 3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | 3-Acetyl-6-methyl-2H-chromen-2-one, Methyl hydrazinecarbodithioate, Hydrazonoyl halide | Ultrasound-assisted three-component reaction | nih.gov |
| 2-(4-(6-Bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile | 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one, Cyanothioacetamide | Grinding method (solvent-free) | tandfonline.com |
Characterization Techniques in the Elucidation of Compound Structures (e.g., Spectroscopic Confirmation)
The structural confirmation of newly synthesized this compound derivatives relies heavily on a combination of modern spectroscopic techniques. Methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable in verifying the molecular framework, identifying functional groups, and confirming the successful transformation of reactants into the desired products.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the characterization of coumarin-thiadiazole hybrids, IR spectra provide crucial evidence for the formation of the thiadiazole ring and the integrity of the coumarin scaffold.
A key observation during the synthesis of these hybrids from coumarin-3-carboxylic acid precursors is the alteration of the carboxylic group. This transformation leads to two significant changes in the IR spectrum: the disappearance of the broad O-H stretching band of the carboxylic acid and the disappearance of the carboxylic C=O band. Concurrently, the lactone carbonyl (C=O) stretching band of the coumarin moiety, typically found around 1700 cm⁻¹, shows a positional change. This shift is influenced by the electron-withdrawing nature of the newly formed 1,2,3-thiadiazole ring.
Furthermore, the successful formation of the thiadiazole ring is confirmed by the appearance of sharp absorption bands around 1600 cm⁻¹ and in the 1500–1450 cm⁻¹ region, which are characteristic of the C=N stretching vibrations within the thiadiazole ring. For derivatives containing amine groups, characteristic N-H stretching bands are observed at approximately 3300 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Structural Elucidation | Reference |
|---|---|---|---|---|
| Amine (N-H) | Stretching | ~3434, ~3300 | Presence of an amine substituent. | |
| Lactone Carbonyl (C=O) | Stretching | 1700–1743 | Confirms the integrity of the coumarin ring. Positional shifts indicate changes in electronic environment. | |
| Ketone Carbonyl (C=O) | Stretching | 1674–1699 | Indicates the presence of additional carbonyl groups in derivatives. | |
| Thiadiazole Ring (C=N) | Stretching | 1600 and 1450-1500 | Evidence for the formation of the thiadiazole heterocycle. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete structural picture of this compound derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. Key signals include the characteristic singlet for the H-4 proton of the coumarin ring, which typically appears at a downfield chemical shift. The aromatic protons of the coumarin's benzene ring appear as multiplets in the aromatic region (typically δ 7.0–8.0 ppm). The formation of the thiadiazole ring is often accompanied by slight downfield shifts of the coumarin proton signals, attributed to the electron-withdrawing effect of the thiadiazole moiety. Specific protons on substituents attached to the coumarin or thiadiazole rings can be assigned based on their chemical shift, multiplicity, and integration values. For instance, methyl groups on the coumarin ring will appear as singlets in the aliphatic region (δ 2.3–2.6 ppm).
| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) | Significance in Structural Elucidation | Reference |
|---|---|---|---|---|
| ¹H | Coumarin H-4 | ~8.5 | Confirms the coumarin-3-yl substitution pattern. | |
| ¹H | Aromatic Protons (Coumarin) | 7.0 - 8.0 | Confirms the presence of the coumarin benzene ring. | |
| ¹H | Substituent Protons (e.g., -CH₃) | 2.3 - 2.6 | Identifies specific substituents on the core structure. | |
| ¹³C | Lactone Carbonyl (C=O) | ~160-165 | Confirms the presence of the coumarin lactone group. | |
| ¹³C | Thiadiazole Carbons | ~150-170 | Confirms the carbons within the thiadiazole ring. | |
| ¹³C | Aromatic Carbons (Coumarin) | 115 - 155 | Corresponds to the carbon framework of the coumarin ring system. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. The observed mass is compared with the calculated mass for the proposed structure to confirm its identity. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. A common fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a molecule of nitrogen (N₂) from the molecular ion. The stability of the resulting fragments can be analyzed to further support the proposed structure.
| Compound Derivative | Ionization Mode | Observed m/z | Interpretation | Reference |
|---|---|---|---|---|
| 6-bromo-3-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-1,3,4-thiadiazol-5-yl]-2H-chromen-2-one | Not Specified | 548.03 [M+2], 546.81 [M+] | Molecular ion peaks confirming the molecular weight and presence of bromine. | |
| Ethyl 2-(5-(2-oxo-2H-chromen-3-yl)-4-phenyl-1,3,4-thiadiazol-2-ylamino)acetate | Not Specified | 562 | Molecular ion peak confirming the molecular weight. | |
| 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin | ESI+ | 194.9811 | Protonated molecular ion [M+H]⁺ for a synthetic intermediate. |
Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the chemical structure of this compound and its derivatives, ensuring the identity and purity of the synthesized compounds for further study.
Structure Activity Relationship Sar Studies of 3 1,2,3 Thiadiazol 4 Yl 2h Chromen 2 One Derivatives
Impact of Substituent Variations on the Coumarin (B35378) Moiety
The coumarin scaffold, a privileged structure in drug discovery, offers multiple positions for substitution, and modifications at these sites can profoundly influence the biological profile of the entire molecule. The pharmacological and therapeutic properties of coumarin derivatives are highly dependent on their substitution pattern. nih.gov For instance, the introduction of different substituents can modulate the compound's electronic and lipophilic properties, thereby affecting its interaction with biological targets.
In the broader context of coumarin-heterocycle hybrids, studies have shown that the nature and position of substituents on the coumarin ring are critical for activity. For example, in a series of coumarin-1,3,4-thiadiazole hybrids, the presence of a hydroxyl group on the coumarin moiety was found to be beneficial for antibacterial activity. chemrxiv.org Specifically, a derivative with a hydroxyl group on the coumarin and a methyl group on the thiadiazole showed promising antibacterial efficacy. chemrxiv.org This suggests that hydrogen bond donating groups on the coumarin ring can enhance interactions with bacterial targets.
Conversely, for other biological activities, different substitution patterns are favored. In the development of cholinesterase inhibitors, it has been observed that the unsubstituted coumarin ring in certain thiadiazolyl-coumarin series forms favorable interactions within the active site of the enzyme. nih.gov This highlights that for some targets, an unsubstituted coumarin moiety may be optimal for achieving high potency.
The diverse biological activities reported for coumarin derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to the substituents on the benzopyrone core. nih.govresearchgate.net Therefore, the systematic variation of substituents on the coumarin part of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one is a key strategy for optimizing its therapeutic potential.
Influence of Modifications on the Thiadiazole Ring System
The thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is another critical component for the biological activity of these hybrid molecules. Modifications on this ring system, particularly the introduction of various substituents, have been shown to significantly impact potency and selectivity.
A notable example can be found in a study of 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivatives as cholinesterase inhibitors. nih.govnih.gov Although this study focuses on the 1,3,4-thiadiazole (B1197879) isomer, the SAR insights regarding the phenylamino (B1219803) substituent are highly relevant. The electronic nature and position of substituents on the phenylamino group dramatically influenced the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
For instance, the presence of a chlorine atom at the meta-position of the phenylamino ring (compound 4b ) resulted in the most potent AChE inhibitor in the series, with a K_i_ value of 0.028 ± 0.002 μM. nih.govnih.gov In contrast, a methyl group at the same position led to a significant decrease in activity. This indicates a strong preference for electron-withdrawing groups at the meta-position for AChE inhibition. The study also revealed that the position of the substituent was crucial; a chloro group at the ortho- or para-position resulted in lower potency compared to the meta-position. nih.gov
These findings underscore the importance of the electronic and steric properties of the substituents on the thiadiazole moiety for fine-tuning the biological activity of these compounds. The data from this study on 1,3,4-thiadiazole derivatives provides a valuable roadmap for the structural optimization of analogous 1,2,3-thiadiazole-coumarin hybrids.
Table 1: Cholinesterase Inhibitory Activities of 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Derivatives
| Compound | R | EeAChE K_i ± SEM [μM] | rAChE K_i_ ± SEM [μM] | hBChE K_i_ ± SEM [μM] | rBChE K_i_ ± SEM [μM] |
| 4a | 2-Cl | 0.28 ± 0.04 | 0.032 ± 0.007 | 0.076 ± 0.002 | 0.091 ± 0.003 |
| 4b | 3-Cl | 0.028 ± 0.002 | 0.041 ± 0.003 | 0.098 ± 0.001 | 0.087 ± 0.003 |
| 4c | 4-Cl | 0.091 ± 0.003 | 0.087 ± 0.002 | 0.081 ± 0.002 | 0.043 ± 0.002 |
| 4d | 3-CH₃ | 0.11 ± 0.02 | 0.067 ± 0.003 | 0.043 ± 0.002 | 0.038 ± 0.002 |
| 4e | 4-CH₃ | 0.087 ± 0.003 | 0.099 ± 0.001 | 0.097 ± 0.001 | 0.076 ± 0.002 |
| 4f | 2-OCH₃ | 0.043 ± 0.002 | 0.039 ± 0.002 | 0.031 ± 0.001 | 0.081 ± 0.002 |
| 4g | 3-OCH₃ | 0.076 ± 0.002 | 0.081 ± 0.002 | 0.067 ± 0.003 | 0.054 ± 0.003 |
Data from a study on 1,3,4-thiadiazole isomers, presented here for its relevance to the SAR of the thiadiazole moiety. nih.gov
Role of Linker Chemistry and Bridging Units in Bioactivity
In the broader field of coumarin-heterocycle hybrids, various linkers have been explored. For example, a methylene (B1212753) thiolinker has been used to connect coumarin derivatives to different heteroaromatic systems, including thiadiazoles, leading to compounds with anticancer activity. nih.gov The flexibility of this single-atom linker allows the two heterocyclic systems to adopt various spatial orientations, which can be advantageous for binding to different biological targets.
Another study reported the synthesis of a coumarin derivative with a thioethylthio bridge (–S–CH₂–CH₂–S–) connecting it to a 1,3,4-thiadiazole ring. mdpi.com This longer and more flexible linker results in a significant angle between the planes of the two heterocyclic fragments. mdpi.com Such conformational flexibility can be crucial for accommodating the molecule within a specific binding pocket.
The choice of the linker is therefore a key aspect of the design of these hybrid molecules. A rigid linker may pre-organize the molecule in a bioactive conformation for a specific target, while a flexible linker may allow for induced-fit binding to a wider range of targets. The optimal linker chemistry is thus dependent on the specific biological activity being targeted.
Elucidation of Pharmacophoric Features for Targeted Activities
The identification of key pharmacophoric features is essential for understanding the molecular basis of the biological activity of this compound derivatives and for designing new compounds with improved properties. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Molecular docking studies have been instrumental in elucidating the pharmacophoric features of related coumarin-thiadiazole hybrids. For the cholinesterase inhibitor 4b (a 1,3,4-thiadiazole isomer), computational studies revealed that the coumarin ring binds to the peripheral anionic site (PAS) of AChE, while the substituted phenylamino-thiadiazole moiety extends into the catalytic active site (CAS). nih.gov This dual-binding mode is a key pharmacophoric feature for potent inhibition.
In the context of anticancer activity, the coumarin-thiadiazole scaffold has been identified as a promising framework. For a series of 1,3,4-thiadiazole tethered coumarin derivatives, 2D-QSAR modeling and docking studies were used to identify the key structural requirements for antiproliferative activity against EGFR kinase. elsevierpure.com These studies can help in designing new derivatives with enhanced potency.
The key pharmacophoric elements for the biological activity of this compound derivatives can be summarized as:
The coumarin ring, which can act as a hydrophobic anchor and participate in π-π stacking interactions.
The 1,2,3-thiadiazole (B1210528) ring, which can engage in hydrogen bonding and other polar interactions.
The substituents on both rings, which modulate the electronic and steric properties of the molecule.
The linker, which dictates the spatial relationship between the two heterocyclic systems.
By understanding these pharmacophoric features, medicinal chemists can rationally design new this compound derivatives with optimized activity for specific therapeutic targets.
Computational Analysis of this compound: A Theoretical Perspective
In the realm of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with significant biological potential. The molecule This compound , which incorporates both a coumarin and a 1,2,3-thiadiazole moiety, represents a scaffold of interest for theoretical investigation. Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of such molecules at a molecular level, offering insights into their potential as therapeutic agents. This article delves into the theoretical examination of This compound , focusing on its ligand-receptor interactions, quantum chemical properties, and pharmacokinetic profile as predicted through computational methods.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Enhanced Analog Libraries
The generation of extensive and diverse chemical libraries is fundamental to establishing robust structure-activity relationships (SAR) and identifying lead compounds. Future synthetic efforts should move beyond traditional multi-step procedures to embrace more efficient and versatile strategies for creating analogs of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one.
Key areas for development include:
Multi-Component Reactions (MCRs): Designing one-pot, three-component reactions could significantly streamline the synthesis of complex coumarin-thiadiazole hybrids. nih.govfrontiersin.org For instance, a potential MCR could involve a substituted salicylaldehyde, an active methylene (B1212753) compound to form the coumarin (B35378) core, and a precursor for the 1,2,3-thiadiazole (B1210528) ring, potentially under ultrasonic irradiation to improve yields and reduce reaction times. frontiersin.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology could enable the rapid production of a wide range of analogs by systematically varying substituents on both the coumarin and thiadiazole rings.
Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create structurally complex and diverse molecules from a common starting material. This could involve, for example, post-synthesis modifications of the core scaffold using techniques like the Suzuki cross-coupling reaction to introduce various aryl groups, thereby exploring a wider chemical space. nih.gov
Eco-Friendly Catalysis: The use of green catalysts, such as chitosan-grafted poly(vinylpyridine), can make the synthesis process more environmentally friendly and efficient. frontiersin.org
| Synthetic Strategy | Potential Advantages | Relevant Precedent for Hybrid Scaffolds |
| Multi-Component Reactions | Increased efficiency, reduced waste, rapid library generation. | Three-component synthesis of 3-heteroaryl-coumarins under ultrasonic irradiation. frontiersin.org |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Widely used for heterocycle synthesis, adaptable for library production. |
| Diversity-Oriented Synthesis | Access to novel and complex chemical space, exploration of diverse biological targets. | Suzuki coupling used to create aryl-substituted thiazolyl coumarins. nih.gov |
| Green Catalysis | Environmentally friendly, potentially reusable catalysts, milder reaction conditions. | Chitosan-grafted poly(vinylpyridine) used as a catalyst in coumarin derivative synthesis. frontiersin.org |
Advanced Mechanistic Elucidation of Biological Actions at a Molecular Level
A critical step towards clinical translation is understanding precisely how these compounds exert their biological effects. While many coumarin-thiadiazole hybrids are known to possess anticancer or antimicrobial properties, the specific molecular targets and pathways are often not fully characterized. nih.govmdpi.com Future research must prioritize a deep dive into the molecular mechanisms.
Key approaches should include:
Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which the compounds interact. For example, studies on related coumarin-thiazole hybrids have identified Cyclin-Dependent Kinase 2 (CDK2) as a plausible target for anticancer activity. rsc.orgnih.gov
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. nih.gov This provides invaluable information about the binding mode and the key molecular interactions, which is essential for rational drug design.
Computational Modeling: Molecular dynamics simulations can complement experimental data by providing insights into the stability of the ligand-protein complex and the dynamics of their interaction over time. rsc.org
Rational Design of Multi-Targeted Agents Based on the this compound Scaffold
Many complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, are multifactorial in nature, involving multiple biological pathways. nih.govbohrium.com This complexity often limits the efficacy of single-target drugs. The this compound scaffold is an ideal starting point for developing multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov
Future design strategies should focus on:
Pharmacophore Hybridization: Intentionally combining the coumarin-thiadiazole core with other known pharmacophores to create a single molecule with multiple biological activities. For example, hybrid molecules linking coumarin to moieties like eugenol (B1671780) or donepezil (B133215) have been designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and Aβ aggregation. mdpi.comrsc.org
Fragment-Based Drug Design: Using fragments of molecules known to bind to different targets and linking them via the coumarin-thiadiazole scaffold to create a novel MTDL.
Target Combination Analysis: Systematically identifying optimal combinations of biological targets for a specific disease and designing molecules that can effectively engage them. nih.gov For Alzheimer's disease, this could involve designing a single compound that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), chelates metal ions, and prevents amyloid-beta peptide aggregation. nih.gov
| Disease Area | Potential Targets for MTDLs | Design Strategy Example |
| Alzheimer's Disease | Cholinesterases (AChE, BuChE), Aβ aggregation, BACE1, Metal ion chelation. | Hybridization of coumarin with tacrine (B349632) or donepezil moieties. mdpi.comrsc.org |
| Cancer | Kinases (e.g., CDK2, EGFR, VEGFR-2), Histone Deacetylases (HDACs), DNA replication. | Linking the coumarin-thiadiazole core to a known kinase inhibitor fragment. rsc.orgmdpi.comnih.gov |
| Bacterial Infections | DNA gyrase, Cell wall synthesis enzymes, Efflux pumps. | Modification of the scaffold to enhance membrane permeability and inhibit multiple essential bacterial enzymes. nih.gov |
Exploration of Emerging Therapeutic Areas and Unconventional Applications
The versatility of the coumarin and thiadiazole heterocycles suggests that the this compound scaffold may have utility beyond the commonly explored anticancer and antimicrobial fields. mdpi.comresearchgate.net
Promising new areas for investigation include:
Antiviral Agents: The 1,2,3-thiadiazole ring is a component of compounds with activity against various viruses, including the Tobacco Mosaic Virus (TMV) and HIV. mdpi.com This suggests that coumarin-thiadiazole hybrids could be developed as novel antiviral therapeutics for both agricultural and human health applications.
Neurodegenerative Diseases: Beyond Alzheimer's, this scaffold could be explored for treating other neurodegenerative conditions like Parkinson's disease by designing molecules that target oxidative stress, neuroinflammation, and protein aggregation.
Anti-Inflammatory Agents: Both coumarin and thiadiazole derivatives have been reported to possess anti-inflammatory properties. mdpi.comresearchgate.net Future work could focus on developing selective inhibitors of inflammatory targets like cyclooxygenase (COX) enzymes or cytokines.
Fluorescence Imaging and Diagnostics: Coumarin derivatives are well-known for their fluorescent properties. nih.gov This intrinsic characteristic could be harnessed to develop novel fluorescent probes for bioimaging, allowing for the visualization of specific biological targets or cellular processes in real-time. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Future research should leverage AI and ML for:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel analogs before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov
De Novo Drug Design: Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new molecules based on the coumarin-thiadiazole scaffold that are optimized for specific properties like high target affinity and low predicted toxicity. nih.gov
Structure-Activity Relationship (SAR) Analysis: Employing AI algorithms to analyze large datasets of synthesized compounds and their biological activities to identify complex SAR patterns that may not be apparent through traditional analysis.
Target Prediction: Using ML-based approaches to screen designed compounds against databases of known protein structures to predict potential biological targets and identify opportunities for drug repositioning. crimsonpublishers.com
The convergence of these advanced synthetic, mechanistic, and computational strategies will be crucial in unlocking the full therapeutic potential of the this compound scaffold and translating this promising molecular architecture into future clinical applications.
Q & A
Q. Basic Characterization
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1761–1669 cm⁻¹, C=N at 1598–1550 cm⁻¹) .
- NMR : Distinct aromatic signals (δ 6.65–7.93 ppm) and thiadiazole protons confirm substitution patterns .
- Single-crystal X-ray diffraction : Resolves crystal packing (e.g., orthorhombic space groups like Pna2₁) and hydrogen-bonding networks .
Advanced Analysis - Hirshfeld surface analysis : Quantifies noncovalent interactions (e.g., C–H···O, π–π stacking) in crystal lattices .
- SHELXL refinement : Resolves disorder or twinning in high-resolution datasets .
How can researchers address contradictions in reported biological activities of thiadiazolyl-coumarin derivatives?
Q. Methodological Approach
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole vs. coumarin rings) .
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Molecular docking : Validate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
What computational strategies predict the reactivity and stability of this compound?
Q. Advanced Computational Modeling
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular electrostatic potential (MEP) : Maps charge distribution to identify reactive regions (e.g., electron-deficient thiadiazole ring) .
- NCIplot analysis : Visualizes noncovalent interaction strengths (e.g., van der Waals vs. hydrogen bonding) .
How can noncovalent interactions in crystal structures inform material design?
Q. Advanced Crystallography
- π–π stacking : Stabilizes layered structures; critical for designing luminescent materials .
- C–H···O hydrogen bonds : Influence solubility and melting points, guiding co-crystal engineering .
- Hirshfeld surface metrics : Quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Methodological Solutions
- Functional group modification : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at noncritical positions .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance dissolution without toxicity .
- Nanoparticle encapsulation : Improves pharmacokinetics via controlled release .
How can researchers validate synthetic intermediates when scaling up reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
